REACTION_SMILES
|
[C:15]([O-:16])(=[O:17])[OH:18].[CH2:1]([O:2][CH:4]=[CH:5][c:6]1[c:7]2[nH:8][cH:9][n:10][c:11]2[n:12][cH:13][n:14]1)[CH3:3].[ClH:20].[Na+:19]>>[CH3:4][C:5]([c:6]1[c:7]2[nH:8][cH:9][n:10][c:11]2[n:12][cH:13][n:14]1)=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
CCOC=Cc1ncnc2nc[nH]c12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC=Cc1ncnc2nc[nH]c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1ncnc2nc[nH]c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |